molecular formula C20H15BrN6O B2757871 2-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide CAS No. 1019105-33-9

2-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No.: B2757871
CAS No.: 1019105-33-9
M. Wt: 435.285
InChI Key: CPSWJHBUUGMXAB-UHFFFAOYSA-N
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Description

2-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a complex organic compound with a unique structure that includes a pyrazole ring, a pyridazine ring, and a bromobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide typically involves multiple steps, starting with the preparation of the pyrazole and pyridazine intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, while the pyridazine ring is often formed via the condensation of a hydrazine derivative with a 1,4-diketone. These intermediates are then coupled with a bromobenzamide derivative under specific conditions, such as the presence of a base and a suitable solvent, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is unique due to the presence of the bromobenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

2-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom , a pyrazole ring , a pyridazine ring , and a benzamide moiety . These structural components contribute to its reactivity and interaction with biological targets. The molecular formula is C21H17BrN6OC_{21}H_{17}BrN_6O, with a molecular weight of approximately 463.3 g/mol. The presence of the bromine atom may enhance specific interactions within biological systems compared to structurally similar compounds.

Table 1: Structural Characteristics

ComponentDescription
Molecular FormulaC21H17BrN6OC_{21}H_{17}BrN_6O
Molecular Weight463.3 g/mol
Key Functional GroupsBromine, Pyrazole, Pyridazine, Benzamide

Antitumor Activity

Research indicates that pyrazole derivatives, including those similar to this compound, exhibit significant antitumor properties. A study highlighted that certain pyrazole compounds effectively inhibit key oncogenic pathways, such as BRAF(V600E) and EGFR, which are critical in various cancers, including breast cancer . Specifically, compounds with bromine substitutions have shown enhanced cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that this compound may also exhibit similar properties .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity is also noteworthy. Pyrazole derivatives are known for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory disorders, where the modulation of inflammatory responses can lead to therapeutic benefits .

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cancer and inflammatory pathways. Preliminary studies suggest that the compound may inhibit key enzymes or receptors involved in these processes, although further research is required to fully elucidate these interactions.

Table 2: Biological Activities and Mechanisms

Activity TypeMechanism of ActionReferences
AntitumorInhibition of BRAF(V600E), EGFR
Anti-inflammatoryModulation of pro-inflammatory cytokines
CytotoxicityInduction of apoptosis in cancer cells

Case Studies

Several studies have explored the biological activities of pyrazole derivatives analogous to this compound:

  • Synergistic Effects with Doxorubicin : A study demonstrated that specific pyrazoles exhibited a synergistic effect when combined with doxorubicin in treating breast cancer cell lines. The enhanced cytotoxicity was attributed to the structural features of the pyrazoles, including bromine substitutions .
  • Antimicrobial Activity : Other research has indicated that pyrazole derivatives possess antimicrobial properties against various pathogens, suggesting potential applications beyond oncology .

Properties

IUPAC Name

2-bromo-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN6O/c21-17-5-2-1-4-16(17)20(28)24-15-8-6-14(7-9-15)23-18-10-11-19(26-25-18)27-13-3-12-22-27/h1-13H,(H,23,25)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSWJHBUUGMXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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